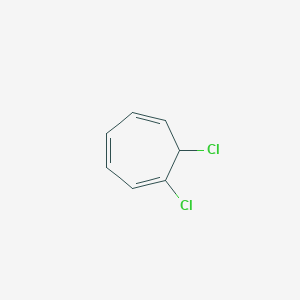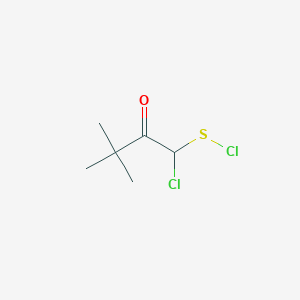![molecular formula C12H16O B14587563 3-[(Hex-5-en-1-yl)oxy]hexa-1,5-diyne CAS No. 61207-98-5](/img/structure/B14587563.png)
3-[(Hex-5-en-1-yl)oxy]hexa-1,5-diyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Hex-5-en-1-yl)oxy]hexa-1,5-diyne is an organic compound characterized by its unique structure, which includes both an alkyne and an alkene functional group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Hex-5-en-1-yl)oxy]hexa-1,5-diyne typically involves the coupling of hex-5-en-1-ol with a hexa-1,5-diyne derivative. One common method is the use of a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, which involves the reaction of an alkyne with an alkene in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3-[(Hex-5-en-1-yl)oxy]hexa-1,5-diyne can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the alkyne and alkene groups into alkanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce alkanes. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
3-[(Hex-5-en-1-yl)oxy]hexa-1,5-diyne has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism by which 3-[(Hex-5-en-1-yl)oxy]hexa-1,5-diyne exerts its effects involves its interaction with various molecular targets. The compound’s alkyne and alkene groups can participate in reactions with enzymes and other biomolecules, leading to the formation of reactive intermediates. These intermediates can then interact with specific molecular pathways, influencing biological processes .
Comparison with Similar Compounds
Similar Compounds
Hex-3-en-1,5-diyne: A similar compound with a different substitution pattern.
(E)-Hexa-1,5-diyne-3-ene: Another related compound with a different geometric configuration
Uniqueness
3-[(Hex-5-en-1-yl)oxy]hexa-1,5-diyne is unique due to its specific combination of functional groups and its potential reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
61207-98-5 |
|---|---|
Molecular Formula |
C12H16O |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
6-hexa-1,5-diyn-3-yloxyhex-1-ene |
InChI |
InChI=1S/C12H16O/c1-4-7-8-9-11-13-12(6-3)10-5-2/h2-4,12H,1,7-11H2 |
InChI Key |
BHQHHNLVKNOUIV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCOC(CC#C)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(Piperazin-1-yl)methyl]benzamide](/img/structure/B14587489.png)
![4-Hydrazinyltetrazolo[1,5-a]quinoxaline](/img/structure/B14587496.png)
![2-(Morpholin-4-yl)-5H-[1]benzopyrano[4,3-d]pyrimidin-5-ol](/img/structure/B14587534.png)
![Tributyl{[2-methyl-1-(2-methyloxiran-2-yl)propan-2-yl]oxy}stannane](/img/structure/B14587539.png)
![Diethyl 2,7-dioxabicyclo[3.2.0]hept-3-ene-6,6-dicarboxylate](/img/structure/B14587540.png)
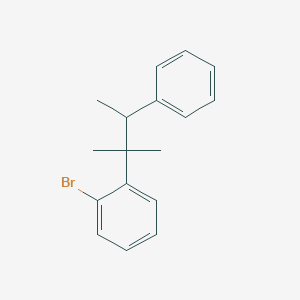
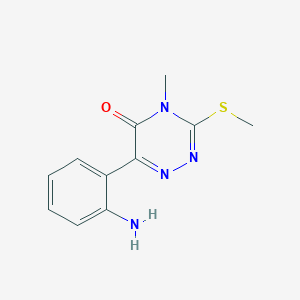
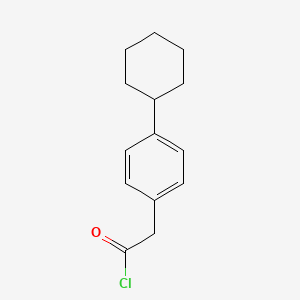
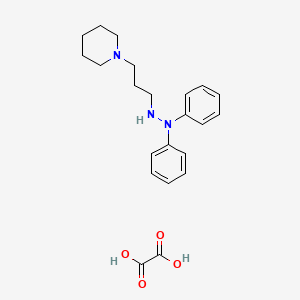

![N-[Di(propan-2-yl)carbamoyl]-2-phenylethene-1-sulfonamide](/img/structure/B14587571.png)

